molecular formula C22H28F2O5 B1610367 (6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid methyl ester CAS No. 28416-84-4

(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid methyl ester

Cat. No.: B1610367
CAS No.: 28416-84-4
M. Wt: 410.5 g/mol
InChI Key: HTJSTTZFHWMHDB-UHFFFAOYSA-N
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Description

Methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate is a complex organic compound. It is known for its significant role as an impurity in the synthesis of fluticasone propionate, a corticosteroid used to treat various inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including fluorination, hydroxylation, and methylation reactions. The process typically starts with a steroidal precursor, which undergoes selective fluorination at specific positions. This is followed by hydroxylation and methylation to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound is often carried out in specialized facilities equipped to handle complex organic synthesis. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various hydroxylated, fluorinated, and methylated derivatives of the original compound .

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical method development and validation.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.

    Industry: Utilized in the quality control of fluticasone propionate production.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Properties

CAS No.

28416-84-4

Molecular Formula

C22H28F2O5

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C22H28F2O5/c1-11-7-13-14-9-16(23)15-8-12(25)5-6-19(15,2)21(14,24)17(26)10-20(13,3)22(11,28)18(27)29-4/h5-6,8,11,13-14,16-17,26,28H,7,9-10H2,1-4H3

InChI Key

HTJSTTZFHWMHDB-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OC)O)C)O)F)C)F

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC)O)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC)O)C)O)F)C)F

Origin of Product

United States

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